molecular formula C16H22N4O6 B1421055 Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate CAS No. 1242268-00-3

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate

Cat. No. B1421055
M. Wt: 366.37 g/mol
InChI Key: CWHSHYKUHDXSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-tert-butyloxycarbonylaminoacrylate is a similar compound with the molecular formula C9H15NO4 . It’s also known by other names such as Methyl 2- [ (2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate .


Synthesis Analysis

In a study, an efficient protocol for the synthesis of methyl 2- [ (tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate was reported . The erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .


Molecular Structure Analysis

The molecular weight of Methyl 2-tert-butyloxycarbonylaminoacrylate is 201.22 g/mol . The InChI code is InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate” are not available, similar compounds have been studied. For instance, the erythro isomer of a similar compound has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .


Physical And Chemical Properties Analysis

The molecular weight of Methyl 2-tert-butyloxycarbonylaminoacrylate is 201.22 g/mol . The InChI code is InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) .

Scientific Research Applications

Spin Trapping and Radical Detection

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate and its related compounds have been extensively used in the field of spin trapping, particularly for detecting various radicals. Studies have shown that ester-containing nitrones, such as 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide, are robust spin traps for superoxide (O2*-) and exhibit specific EPR (Electron Paramagnetic Resonance) spectra, making them suitable for detecting and characterizing radicals in biological systems (Tsai et al., 2005).

Synthesis of Diverse Organic Compounds

The compound and its derivatives have been applied in synthesizing various organic compounds. For instance, Rossi et al. (2007) used related compounds for the divergent synthesis of dihydropyridazines, pyrrolidinyl but-3-enoic acid ethyl ester, and amino-pyrroles, highlighting the versatility of these compounds in organic synthesis (Rossi et al., 2007).

Pharmaceutical Research

In the realm of pharmaceutical research, compounds like methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate have been synthesized for potential therapeutic applications. Baš et al. (2001) reported the synthesis of this compound, which can be a precursor for various pharmacologically active agents (Baš et al., 2001).

Biochemical Applications

The compound has also seen use in biochemical applications. Zhao et al. (2001) synthesized a novel cyclic nitrone spin trap, closely related to methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate, which has been effective in detecting superoxide anions and glutathiyl radicals in biological systems. This research highlights the significance of such compounds in studying biochemical oxidation and reduction processes (Zhao et al., 2001).

properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O6/c1-16(2,3)26-15(22)18-10-5-6-19(9-10)13-12(14(21)25-4)7-11(8-17-13)20(23)24/h7-8,10H,5-6,9H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHSHYKUHDXSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117709
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate

CAS RN

1242268-00-3
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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